4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one
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Overview
Description
4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one is a complex organic compound belonging to the class of furochromenones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common method includes the Pechmann condensation, which is an acid-catalyzed reaction between phenols and β-ketoesters. This method is often used to synthesize coumarin derivatives, which can then be further modified to obtain the desired furochromenone structure .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of green chemistry principles, such as solvent-free conditions and the use of environmentally friendly catalysts .
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
4-methyl-3-(2-naphthyl)-9-propyl-7H-furo[2,3-f]chromen-7-one can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar core structure and have diverse biological activities.
Chromones: These compounds also have a similar structure and are known for their medicinal properties.
Furocoumarins: These compounds are structurally related and have applications in phototherapy and other medical treatments.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other related compounds .
Properties
Molecular Formula |
C25H20O3 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-methyl-3-naphthalen-2-yl-9-propylfuro[2,3-f]chromen-7-one |
InChI |
InChI=1S/C25H20O3/c1-3-6-19-13-22(26)28-21-11-15(2)23-20(14-27-25(23)24(19)21)18-10-9-16-7-4-5-8-17(16)12-18/h4-5,7-14H,3,6H2,1-2H3 |
InChI Key |
SHGKAKVNGQCRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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